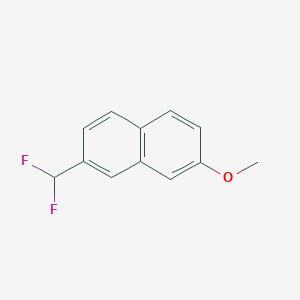
2-(Difluoromethyl)-7-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-7-methoxynaphthalene is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoromethyl and methoxy groups on the naphthalene ring imparts distinct chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of 7-methoxynaphthalene using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-7-methoxynaphthalene may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-7-methoxynaphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones under specific conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and reduced derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethyl)-7-methoxynaphthalene has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-7-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards target molecules. This property is particularly valuable in medicinal chemistry, where the compound can modulate biological activity by interacting with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-7-methoxynaphthalene
- 2-(Monofluoromethyl)-7-methoxynaphthalene
- 2-(Difluoromethyl)-6-methoxynaphthalene
Uniqueness
2-(Difluoromethyl)-7-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its mono- and trifluoromethyl analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C12H10F2O |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
2-(difluoromethyl)-7-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-5-4-8-2-3-9(12(13)14)6-10(8)7-11/h2-7,12H,1H3 |
InChI Key |
LVCYVUVBRZZTEO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C(F)F)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


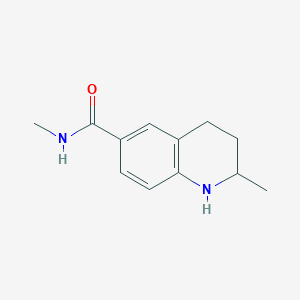
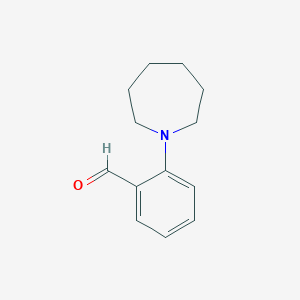


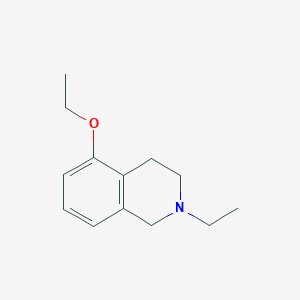


![6-Ethyl-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11896555.png)
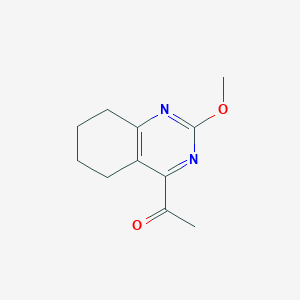

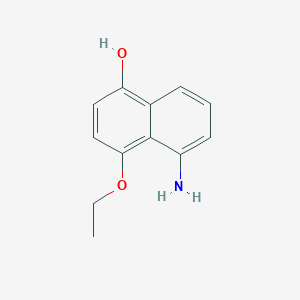
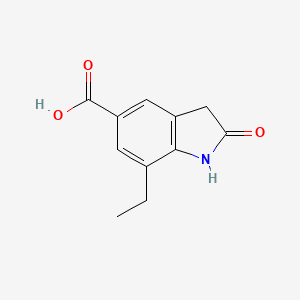
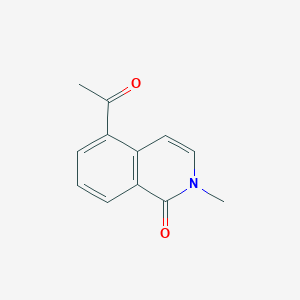
![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)
